Atr-IN-9 is a compound that has garnered attention in the field of medicinal chemistry, particularly for its role in modulating the Ataxia Telangiectasia and Rad3-related protein (ATR) signaling pathway. This pathway is crucial for DNA damage response and cell cycle regulation. Atr-IN-9 is classified as a selective inhibitor of ATR, which makes it a potential candidate for cancer therapeutics, especially in tumors exhibiting deficiencies in DNA repair mechanisms.
Atr-IN-9 falls under the category of small molecule inhibitors, specifically targeting protein kinases involved in the DNA damage response. Its classification as an ATR inhibitor places it within a group of compounds that are being investigated for their potential to sensitize cancer cells to chemotherapy and radiation therapy.
The synthesis of Atr-IN-9 involves multiple steps, utilizing various chemical reactions to construct its molecular framework. The general method includes:
Atr-IN-9 exhibits a complex molecular structure characterized by specific functional groups that contribute to its biological activity. Key features include:
Atr-IN-9 participates in various chemical reactions that are essential for its function as an ATR inhibitor. These reactions include:
The technical details surrounding these interactions often involve kinetic studies and binding affinity measurements using techniques such as surface plasmon resonance.
The mechanism of action for Atr-IN-9 involves several steps:
Data supporting these mechanisms often come from cell viability assays and flow cytometry analyses.
Atr-IN-9 exhibits distinct physical and chemical properties that are crucial for its application:
Analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) and ultraviolet-visible spectroscopy (UV-VIS) provide further insights into its properties.
Atr-IN-9 has several significant applications in scientific research:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1